(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Overview
Description
“(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid” is a chemical compound with the CAS Number: 1111637-69-4. It has a molecular weight of 179.95 and its IUPAC name is 3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H, (H,10,11). This code provides a specific representation of the molecular structure .Scientific Research Applications
Synthesis and Reactivity
Boron-containing compounds like "(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid" play a critical role in organic synthesis. Their unique reactivity allows for the creation of complex molecular architectures, making them invaluable in the development of new synthetic methodologies. Merging boron with nitrogen-oxygen bonds leads to the formation of BON heterocycles, offering promising new chemotypes for drug design due to their surprising hydrolytic and thermal resistance. This makes them suitable for use in bioconjugates and functionally modified polymers (Golovanov & Sukhorukov, 2021).
Environmental Studies
The environmental impact and analysis of fluorinated compounds, including those related to boronic acids, have been a significant area of study. Research has focused on the environmental fate, bioaccumulation, and toxic effects of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with boron-containing pyrrolopyridines. Understanding the environmental behavior of these compounds is crucial for assessing their impact and for the development of safer alternatives (Munoz et al., 2019).
Material Science and Medicinal Chemistry
Boron-containing compounds are also explored for their applications in material science and medicinal chemistry. For instance, boronic acid sensors with double recognition sites show improved binding affinity and selectivity due to double recognition sites working synergistically, which is beneficial for the development of sensitive and selective chemical sensors (Bian et al., 2019). Additionally, the design and discovery of boronic acid drugs have been advanced by the unique properties of boronic acids, such as the potential to enhance drug potency and improve pharmacokinetic profiles, underscoring their value in drug development (Plescia & Moitessier, 2020).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard to health. The hazard statement is H302, which means it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUOFHERZUBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2F)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726143 | |
Record name | (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-69-4 | |
Record name | (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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